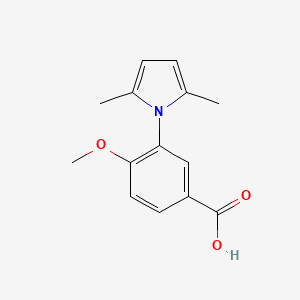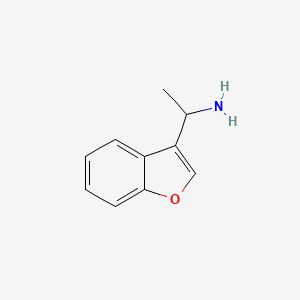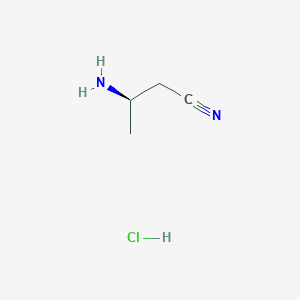
4-Bromo-2,5-difluoropyridine
Vue d'ensemble
Description
4-Bromo-2,5-difluoropyridine is a useful research compound. Its molecular formula is C5H2BrF2N and its molecular weight is 193.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse pharmaceutique
4-Bromo-2,5-difluoropyridine: est un intermédiaire précieux dans la synthèse pharmaceutique. Son incorporation dans les molécules médicamenteuses peut affecter considérablement les propriétés pharmacocinétiques en raison de la présence d'atomes de fluor. Par exemple, il peut être utilisé dans la synthèse de composés marqués au F18 pour la tomographie par émission de positons (TEP), offrant un moyen non invasif de surveiller les processus biochimiques in vivo .
Chimie agricole
En agriculture, ce composé sert de bloc de construction pour la création de pyridines fluorées, que l'on retrouve souvent dans les produits agrochimiques. L'introduction d'atomes de fluor dans les principes actifs peut conduire à des propriétés physiques, biologiques et environnementales améliorées, telles qu'une stabilité et une biodisponibilité accrues .
Science des matériaux
This compound: joue un rôle dans le développement de nouveaux matériaux. Il peut être utilisé pour synthétiser des polymères fluorés et des revêtements, qui présentent une résistance accrue aux solvants, aux acides et aux bases en raison de la forte liaison carbone-fluor .
Science environnementale
Ce composé est également étudié pour son potentiel en science environnementale. Il peut être impliqué dans la synthèse de composés fluorés utilisés dans les processus de remédiation environnementale, tels que la dégradation des polluants ou le développement de réfrigérants plus efficaces et respectueux de l'environnement .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme réactif ou comme précurseur pour la synthèse d'étalons analytiques et de réactifs. Ceux-ci sont essentiels au développement de nouvelles méthodes analytiques pour détecter et quantifier diverses substances .
Biochimie
Le composé trouve des applications en biochimie pour la synthèse de molécules bioactives. Son incorporation dans les petites molécules peut conduire à la découverte de nouveaux inhibiteurs enzymatiques, de ligands récepteurs ou de sondes pour la recherche biochimique .
Radiobiologie
En raison de son potentiel de substitution par du fluor radioactif, This compound peut être utilisé dans la synthèse de radiotraceurs pour la thérapie du cancer et l'imagerie diagnostique. Cette application est particulièrement importante dans le domaine de la médecine personnalisée .
Méthodologie de synthèse organique
Enfin, c'est un réactif polyvalent en synthèse organique, aidant au développement de nouvelles voies de synthèse et méthodologies. Sa réactivité permet une bromation et une fluoration sélectives, qui sont des étapes clés dans les transformations organiques complexes .
Analyse Biochimique
Biochemical Properties
4-Bromo-2,5-difluoropyridine plays a role in various biochemical reactions, particularly in the synthesis of fluorinated pyridines. It can undergo palladium-catalyzed homo-coupling reactions to form biaryl compounds and can be employed in palladium-catalyzed α-arylation of esters, leading to 4-pyridylcarboxypiperidines . The compound interacts with enzymes and proteins involved in these catalytic processes, facilitating the formation of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its structural similarity to other fluorinated pyridines suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism. Fluorinated compounds are known to interact with various cellular components, potentially altering their function and activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The presence of bromine and fluorine atoms can enhance the compound’s ability to form stable complexes with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. The compound’s stability under various conditions, including temperature and pH, can affect its efficacy in biochemical reactions. Long-term studies are needed to assess its degradation products and their impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage-response relationship can provide insights into the compound’s safety and efficacy in biological systems .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Studying these metabolic pathways can reveal the compound’s impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments, potentially impacting its biological activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization can provide insights into its activity and function within cells .
Propriétés
IUPAC Name |
4-bromo-2,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMLFBWARKCSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349718-16-6 | |
| Record name | 4-Bromo-2,5-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

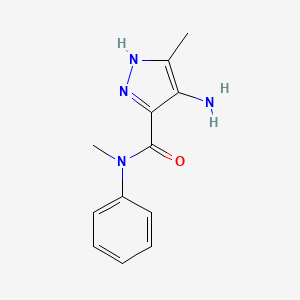

![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)
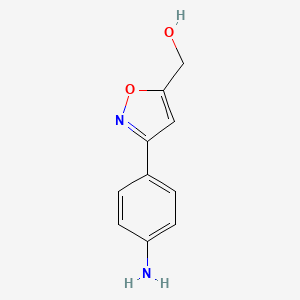
![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)
